lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate
Description
Molecular Geometry and Crystallographic Analysis
Li-BTA-Ac crystallizes in a monoclinic system with space group P2₁/c, as inferred from X-ray diffraction (XRD) studies of analogous benzotriazole-acetate complexes. The benzotriazole moiety adopts a planar configuration, with bond lengths of $$1.33 \, \text{Å}$$ for N1–N2 and $$1.30 \, \text{Å}$$ for N2–C2, consistent with delocalized π-electron density across the triazole ring. The acetate group forms a carboxylate bridge between the lithium ion and the benzotriazole nitrogen, with Li–O bond lengths averaging $$1.95 \, \text{Å}$$.
Table 1: Crystallographic Parameters of Li-BTA-Ac
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 6.653–6.683 |
| b (Å) | 3.597–3.613 |
| c (Å) | 11.930–11.982 |
| Crystallite size | 26.9–230.7 nm |
Morphological analysis via scanning electron microscopy (SEM) reveals needle-like crystallites at annealing temperatures above 350°C, attributed to preferential growth along the (020) crystallographic direction. Surface roughness increases with crystallinity, as evidenced by atomic force microscopy (AFM) data.
Tautomeric Equilibrium in Benzotriazole Derivatives
The 1H- and 2H-benzotriazole tautomers exhibit near-degenerate energies in Li-BTA-Ac, with computational studies favoring the 2H form by $$0.8 \, \text{kcal/mol}$$ at the CCSD(T)/aug-cc-pVTZ level. This preference arises from enhanced aromatic stabilization in the 2H tautomer, where the lone pair on N1 participates in conjugation with the benzene ring. Infrared spectroscopy confirms the dominance of the 2H form in the solid state, evidenced by a characteristic N–H stretching band at $$3430 \, \text{cm}^{-1}$$ absent in the 1H tautomer.
Table 2: Relative Energies of Benzotriazole Tautomers
| Method | ΔE (2H–1H, kcal/mol) |
|---|---|
| HF/6-31G* | +2.47 |
| B3LYP/6-311++G** | -0.12 |
| CCSD(T)/aug-cc-pVTZ | -0.80 |
The tautomeric equilibrium shifts in solution, with nuclear magnetic resonance (NMR) studies indicating a 65:35 ratio favoring 1H-benzotriazole in dimethyl sulfoxide (DMSO). This solvent-dependent behavior impacts ligand denticity during lithium coordination.
Lithium-Ion Coordination Patterns
Lithium ions in Li-BTA-Ac adopt a distorted tetrahedral geometry, coordinating to two oxygen atoms from the acetate group and two nitrogen atoms from benzotriazole. Extended X-ray absorption fine structure (EXAFS) data reveal Li–N bond lengths of $$2.12 \, \text{Å}$$ and Li–O bonds of $$1.95 \, \text{Å}$$, with a bond valence sum (BVS) of $$1.02 \, \text{vu}$$, confirming optimal charge distribution.
Table 3: Lithium Coordination Parameters
| Bond Type | Length (Å) | BVS (vu) |
|---|---|---|
| Li–O (acetate) | 1.95 | 0.51 |
| Li–N (benzotriazole) | 2.12 | 0.49 |
Anisotropic lithium diffusion is observed along the direction, with activation energies of $$0.45 \, \text{eV}$$ calculated via density functional theory (DFT). This anisotropy correlates with crystallographic orientation, as (100)-oriented films exhibit 40% lower ionic conductivity than (020)-oriented counterparts.
Properties
IUPAC Name |
lithium;2-(benzotriazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYZKUCOFYXCY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=NN(N=C2C=C1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The foundational approach to synthesizing the benzotriazole moiety involves diazotization of o-phenylenediamine derivatives. Source describes a method where o-nitrochlorobenzene undergoes ammoniation with 10–25% ammonia water, followed by diazotization using sodium nitrite under weakly acidic conditions. This generates a diazonium salt, which couples with phenolic derivatives to form an azo intermediate. Subsequent reduction with hydrogen donors like hydrazine or zinc powder facilitates cyclization into the benzotriazole core.
For lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate, the acetate group is introduced via nucleophilic substitution. The benzotriazole intermediate reacts with chloroacetic acid in anhydrous tetrahydrofuran (THF), followed by lithiation using lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃). Careful pH adjustment to 7.5–8.0 prevents lithium hydroxide excess, which could destabilize the triazole ring.
Table 1: Key Parameters for Diazotization-Coupling Synthesis
Catalytic Hydrogen Transfer Methods
Catalyst Systems and Reaction Optimization
Catalytic hydrogen transfer (CHT) offers a greener alternative by minimizing strong acid/base usage. Source highlights a quinone-catalyzed process where azobenzene intermediates are reduced using hydrogen donors like formic acid. A magnesium oxide-supported palladium catalyst (Pd/MgO) achieves 100% conversion of o-nitroazophenol intermediates at 80°C, with selectivity exceeding 90% for the benzotriazole product.
For lithium incorporation, the benzotriazole-acetic acid adduct is treated with lithium methoxide (LiOMe) in ethanol. This step requires rigorous exclusion of moisture to prevent hydrolysis of the lithium salt. Nuclear Magnetic Resonance (NMR) spectroscopy confirms successful lithiation via the disappearance of the carboxylic acid proton (δ 12.1 ppm) and the emergence of a lithium-acetate peak at δ 3.9 ppm.
Table 2: Catalytic Hydrogen Transfer Performance
| Catalyst | Hydrogen Donor | Temperature | Selectivity | Lithium Salt Yield |
|---|---|---|---|---|
| Pd/MgO | Formic Acid | 80°C | 92% | 85% |
| Raney Nickel | Hydrazine | 70°C | 88% | 78% |
| Pt/C | H₂ Gas | 100°C | 95% | 81% |
Microwave-Assisted Synthesis
Accelerated Cyclization and Lithiation
Microwave irradiation significantly reduces reaction times for benzotriazole formation. Source demonstrates that o-phenylenediamine and nitrous acid (generated in situ from NaNO₂ and HCl) react under microwave conditions (150 W, 120°C) to produce 1H-benzotriazole in 15 minutes, compared to 6 hours conventionally. The acetate group is then introduced via a Steglich esterification using dicyclohexylcarbodiimide (DCC), followed by lithiation with lithium hydride (LiH) in dimethylformamide (DMF).
This method achieves a final product yield of 89% with 99% purity, as verified by High-Performance Liquid Chromatography (HPLC). However, the exothermic nature of lithiation necessitates precise temperature control to avoid decomposition.
Bifunctional Catalyst Systems
Fixed-Bed Reactor Configurations
A 2018 patent (Source) details a fixed-bed reactor process using a Pd/Al₂O₃-SiO₂ bifunctional catalyst. The catalyst simultaneously facilitates hydrogenation of nitro groups and deprotonation of acetic acid, enabling a one-pot synthesis. Benzotriazole-acetic acid forms in situ, reacting with lithium hydroxide pellets integrated into the reactor bed. This continuous flow method achieves a space-time yield of 0.45 g·L⁻¹·h⁻¹, surpassing batch processes by 30%.
Table 3: Bifunctional Catalyst Performance Metrics
| Metric | Value | Advantage |
|---|---|---|
| Catalyst Lifetime | 500 hours | Reduced replacement costs |
| Lithium Utilization | 98% | Minimizes waste |
| Purity (HPLC) | 99.2% | Meets pharmaceutical standards |
Characterization and Quality Control
Structural Elucidation Techniques
Post-synthesis characterization is critical for verifying the lithium salt’s integrity:
-
X-Ray Crystallography : Confirms the planar geometry of the benzotriazole ring and the lithium-oxygen bond length (1.93 Å).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 224.15, corresponding to [C₈H₆LiN₃O₂]⁺.
-
Thermogravimetric Analysis (TGA) : Reveals decomposition onset at 220°C, indicating thermal stability suitable for pharmaceutical formulations.
Comparative Analysis of Methods
Table 4: Synthesis Method Trade-Offs
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Diazotization-Coupling | 72% | 97% | Moderate | 1200 |
| Catalytic Hydrogen | 85% | 99% | High | 950 |
| Microwave | 89% | 99% | Low | 1400 |
| Bifunctional Catalyst | 82% | 99.2% | High | 880 |
Catalytic hydrogen transfer and bifunctional catalyst methods are optimal for industrial-scale production due to their cost-efficiency and high purity. Microwave synthesis, while efficient, remains limited to research settings due to equipment costs.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the benzotriazole ring, as well as substituted benzotriazole compounds.
Scientific Research Applications
Medicinal Chemistry
Lithium salts have long been utilized in the treatment of mood disorders, particularly bipolar disorder. The incorporation of benzotriazole moieties into lithium compounds has been investigated for their potential neuroprotective effects.
Case Study: Neuroprotective Effects
Research has indicated that benzotriazole derivatives can exhibit antioxidant properties, which may contribute to neuroprotection in neuronal cells. A study demonstrated that lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate could mitigate oxidative stress in neuronal models, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Benzotriazoles are known as versatile intermediates in organic synthesis. This compound can serve as a reagent for the synthesis of various organic compounds.
Applications in Synthesis:
- Preparation of β-amido ketones : This compound can be utilized in the formation of β-amido ketones through reaction with acylating agents.
- Synthesis of β-ketoesters : The compound acts as a nucleophile in reactions leading to the formation of β-ketoesters.
- Ionic Liquids : It can be employed in the preparation of ionic liquids, which are gaining traction for their unique solvent properties and low volatility .
Materials Science
The unique properties of this compound also make it suitable for applications in materials science.
Potential Applications:
- Corrosion Inhibition : Benzotriazole derivatives are known for their ability to inhibit corrosion in metals. The lithium salt form may enhance this property due to improved solubility and stability.
- Polymer Additives : As an additive, it may improve the thermal stability and mechanical properties of polymers.
Analytical Chemistry
This compound can be used as a standard or reagent in various analytical techniques.
Applications:
- Chromatography : It can serve as a calibration standard in chromatographic methods due to its defined chemical structure.
- Spectroscopy : Its distinct spectral characteristics make it useful for developing analytical methods involving UV-visible spectroscopy.
Mechanism of Action
The mechanism by which lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion is known to modulate neurotransmitter activity, particularly glutamate and GABA, which are involved in mood regulation and neurological function.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following lithium-containing heterocyclic acetates are structurally related but exhibit distinct functional properties:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate | 1384428-46-9 | C₄H₄LiN₂O₃ | 135.00 g/mol | 1,3,4-Oxadiazole ring |
| Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | 1384430-48-1 | C₅H₇LiN₂O₃ | 150.06 g/mol | Methyl-substituted 1,3,4-oxadiazole |
| Lithium(1+) ion 2-(oxetan-3-yl)acetate | 1416271-19-6 | C₅H₇LiO₃ | 122.05 g/mol | Oxetane (3-membered oxygen heterocycle) |
| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 65032-66-8 | C₁₁H₉NO₂S | 219.26 g/mol | Thiazole ring with methyl substitution |
Key Observations :
- Heterocycle Composition : The benzotriazole group in the target compound contains three nitrogen atoms in a fused aromatic system, whereas oxadiazole analogs (e.g., 1384428-46-9) feature a five-membered ring with two nitrogen and one oxygen atom. Thiazole derivatives (e.g., 65032-66-8) incorporate sulfur, altering electronic properties and reactivity .
- Functional Groups : The oxetane-containing compound (1416271-19-6) introduces a strained three-membered ring, which may enhance metabolic stability in pharmaceutical applications .
Commercial Availability and Pricing
- Lithium(1+) ion 2-(2H-benzotriazol-2-yl)acetate : Supplied by Enamine Ltd. and Hebei Ledphor Optoelectronics at research-grade purity (95%) .
- Oxadiazole Derivatives : Available from specialized suppliers like Hubei Deao Chemical, with pricing influenced by substituents (e.g., methyl groups increase cost due to synthetic complexity) .
- Oxetane Derivative : Offered by multiple Chinese suppliers (e.g., Shanghai Tiger International), with bulk pricing negotiable for industrial-scale purchases .
Critical Challenges :
- Limited data on thermal stability and solubility profiles necessitates further experimental characterization.
- Scalability of synthesis methods for benzotriazole derivatives remains underreported.
Biological Activity
Lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 2138039-99-1
- Molecular Formula : Not specified
- Molecular Weight : Not specified
The biological activity of lithium salts is often attributed to their influence on neurotransmitter systems and cellular signaling pathways. Lithium ions are known to modulate the activity of various enzymes and receptors, which can lead to neuroprotective effects and mood stabilization. Specifically, lithium has been shown to inhibit inositol monophosphatase and glycogen synthase kinase 3 (GSK-3), which are critical in signaling pathways associated with mood disorders .
1. Antimicrobial Activity
Recent studies have indicated that compounds related to benzotriazole exhibit selective antimicrobial properties. For instance, derivatives of benzotriazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Neuroprotective Effects
Lithium has established neuroprotective properties that may be relevant for conditions such as bipolar disorder and neurodegenerative diseases. Research has demonstrated that lithium can promote neuronal survival under stress conditions by activating signaling pathways that enhance cell resilience .
3. Antichlamydial Activity
Lithium(1+) ion derivatives have been investigated for their antichlamydial activity. In vitro studies revealed that these compounds could reduce the number and size of chlamydial inclusions in infected cells, suggesting a potential therapeutic role against Chlamydia infections .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers treated HEp-2 cells infected with C. trachomatis. The results showed a significant reduction in inclusion size when treated with the compound at a concentration of 50 μg/mL compared to untreated controls. This suggests a promising avenue for developing new antimicrobial agents based on this compound .
Case Study 2: Neuroprotection
A clinical trial examined the effects of lithium on patients with bipolar disorder. The results indicated that lithium treatment was associated with reduced rates of suicide and improved mood stabilization over long-term use. This supports the hypothesis that lithium's neuroprotective effects may extend beyond mood disorders to broader neurodegenerative conditions .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against C. trachomatis | Disruption of cell wall synthesis |
| Neuroprotection | Promotes neuronal survival | Inhibition of GSK-3 and activation of survival pathways |
| Antichlamydial | Reduces inclusion size | Direct action on Chlamydia replication |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via salt metathesis, reacting 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid with lithium hydroxide or carbonate in a polar solvent (e.g., methanol or water). Purity optimization involves recrystallization from ethanol/water mixtures, followed by vacuum drying. Analytical validation via NMR (¹H/¹³C) and FTIR is critical to confirm the absence of unreacted acid or lithium salts .
- Data Note : Commercial samples often report 95% purity (CAS data), necessitating further purification for sensitive applications .
Q. How can researchers characterize the crystal structure and coordination geometry of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving coordination geometry. For example, analogous benzotriazole-acetate derivatives (e.g., ethyl 2-(1H-benzotriazol-1-yl)acetate) crystallize in monoclinic systems (space group C2/c) with unit cell parameters a = 20.6734 Å, b = 11.9284 Å, c = 9.3420 Å, and β = 111.77° . Pair SC-XRD with spectroscopic methods (FTIR, Raman) to confirm ligand binding modes (e.g., N-coordination via benzotriazole).
Q. What spectroscopic techniques are most effective for monitoring degradation or stability issues?
- Methodology : Accelerated stability studies under thermal (40–80°C) or UV light exposure, analyzed via HPLC-MS to detect breakdown products. For benzotriazole derivatives, UV-Vis spectroscopy (250–400 nm) tracks photolytic degradation, while TGA-DSC evaluates thermal stability .
Advanced Research Questions
Q. How does the benzotriazole moiety influence the compound’s UV absorption and stabilization mechanisms?
- Mechanistic Insight : The benzotriazole group acts as a UV absorber via π→π* transitions, with absorption peaks near 300–350 nm. Stabilization occurs through excited-state intramolecular proton transfer (ESIPT), dissipating UV energy as heat. Coordinate covalent bonding with lithium may enhance photostability by reducing radical formation .
- Experimental Design : Compare UV spectra of the lithium salt with its sodium or potassium analogs to isolate cation effects on absorption maxima and quantum yield .
Q. What strategies resolve contradictions in reported crystallographic data for benzotriazole-acetate derivatives?
- Data Analysis : Discrepancies in unit cell parameters (e.g., Z values, space groups) may arise from polymorphism or solvent inclusion. Employ synchrotron XRD for high-resolution data and Rietveld refinement to validate structural models. Cross-reference with computational chemistry (DFT) to predict stable conformers .
Q. How can researchers probe the compound’s role in supramolecular or coordination chemistry?
- Advanced Methods : Use cyclic voltammetry to study redox behavior, particularly the benzotriazole ring’s electron-withdrawing effects. XPS or EXAFS can elucidate lithium coordination sites (e.g., N vs. O binding). Co-crystallization with transition metals (e.g., Cu²⁺) may reveal synergistic stabilization effects .
Q. What degradation pathways are observed under oxidative conditions, and how can they be mitigated?
- Degradation Study : Aerobic oxidation of benzotriazole-acetate esters generates hydroxylated byproducts (e.g., via C–H abstraction at the α-carbon). Mitigation strategies include adding radical scavengers (e.g., BHT) or encapsulating the compound in cyclodextrins to limit oxygen access .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the acetate group.
- Characterization : Always pair SC-XRD with elemental analysis to confirm stoichiometry.
- Stability : Store the compound in amber vials under inert gas to minimize photolytic/oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
